molecular formula C7H18O2SSi B084096 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol CAS No. 14857-92-2

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol

Cat. No. B084096
CAS RN: 14857-92-2
M. Wt: 194.37 g/mol
InChI Key: MYTGSIBJVCBXJW-UHFFFAOYSA-N
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Description

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMST is a thiol derivative that contains a silicon atom, making it a valuable compound in the field of organosilicon chemistry. In

Mechanism Of Action

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have a unique mechanism of action. It is a thiol derivative that contains a silicon atom, which makes it more stable than traditional thiols. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to react with metal ions, such as copper and iron, forming stable complexes. This property has been used in the development of metal ion sensors. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to react with free radicals, making it a potential antioxidant.

Biochemical And Physiological Effects

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has several advantages for lab experiments. It is stable and easy to handle, making it a valuable reagent in organic synthesis. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been found to be highly selective in its reactions with metal ions, making it a potential candidate for metal ion sensors. However, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has some limitations. It is a relatively new compound, and its properties are still being studied. Additionally, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol. One area of interest is the development of new organosilicon compounds using 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol as a precursor. These compounds may have applications in materials science, electronics, and pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol make it a potential therapeutic agent for oxidative stress-related and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and its potential applications.
In conclusion, 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol is a valuable compound in the field of organosilicon chemistry. Its unique properties have led to its application in various scientific fields. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new therapeutic agents. Further studies are needed to fully understand the properties and potential applications of 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.

Synthesis Methods

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol can be synthesized by reacting 3-chloro-2-methylpropane-1-thiol with dimethoxymethylsilane in the presence of a base such as potassium carbonate. The reaction yields 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol and potassium chloride as a byproduct. This method has been found to be efficient and yields high purity 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol.

Scientific Research Applications

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has been extensively studied for its application in various scientific fields. It has been used as a reagent in organic synthesis, specifically in the preparation of thioethers and thioesters. 3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol has also been used as a precursor for the synthesis of organosilicon compounds, which have been found to have applications in materials science, electronics, and pharmaceuticals.

properties

CAS RN

14857-92-2

Product Name

3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol

Molecular Formula

C7H18O2SSi

Molecular Weight

194.37 g/mol

IUPAC Name

3-[dimethoxy(methyl)silyl]-2-methylpropane-1-thiol

InChI

InChI=1S/C7H18O2SSi/c1-7(5-10)6-11(4,8-2)9-3/h7,10H,5-6H2,1-4H3

InChI Key

MYTGSIBJVCBXJW-UHFFFAOYSA-N

SMILES

CC(C[Si](C)(OC)OC)CS

Canonical SMILES

CC(C[Si](C)(OC)OC)CS

Other CAS RN

14857-92-2

Origin of Product

United States

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